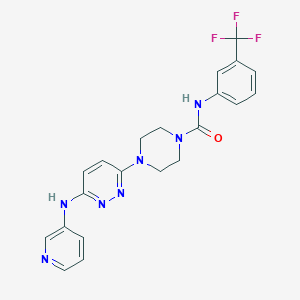![molecular formula C21H15N5O5S B2415157 2-[[(E)-2-Cyano-3-[4-(1-Methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoesäure CAS No. 1147362-27-3](/img/structure/B2415157.png)
2-[[(E)-2-Cyano-3-[4-(1-Methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a cyano group, a nitro group, and an imidazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. The nitro group is introduced into the phenyl ring through nitration reactions. Subsequently, the imidazole ring is formed through cyclization reactions involving the appropriate precursors. The cyano group is then introduced using cyanoethylation reactions. Finally, the benzoic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.
Substitution: : The cyano group can participate in nucleophilic substitution reactions.
Condensation: : The imidazole ring can undergo condensation reactions with other compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.
Condensation: : Acid catalysts and heat are often employed to facilitate condensation reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Cyanohydrins, amides.
Condensation: : Imidazole derivatives, heterocyclic compounds.
Wirkmechanismus
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The imidazole ring may bind to enzymes or receptors, while the nitro and cyano groups could participate in redox reactions. Further research is needed to elucidate the precise pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may lack the nitro or cyano groups.
Nitrophenyl derivatives: : These compounds contain the nitro group but may not have the imidazole or cyano groups.
Cyano-containing compounds: : These compounds have the cyano group but may not include the imidazole or nitro groups.
Eigenschaften
IUPAC Name |
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c1-25-9-8-23-21(25)32-18-7-6-13(11-17(18)26(30)31)10-14(12-22)19(27)24-16-5-3-2-4-15(16)20(28)29/h2-11H,1H3,(H,24,27)(H,28,29)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRZHMMDGCVGDL-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)


![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)




